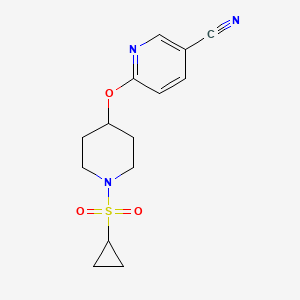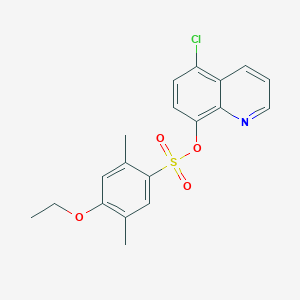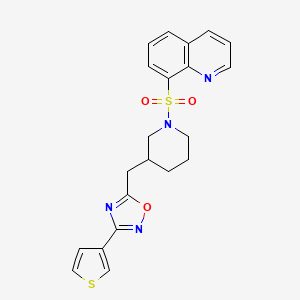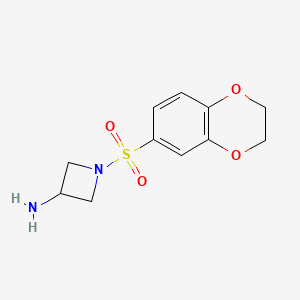
6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile” is a chemical compound that is used in scientific research . It has a unique structure that enables breakthroughs in various fields like drug discovery, materials science, and chemical synthesis.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The unique structure of this compound enables its diverse applications in various fields of research.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The specific reactions for the synthesis of “this compound” are not available in the sources retrieved.
Scientific Research Applications
Cyclin-Dependent Kinase Inhibition
- Compounds structurally related to 6-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile have been explored for their potential as cyclin-dependent kinase inhibitors, which are crucial in cancer therapy. For example, beta-Piperidinoethylsulfides, which share structural similarities, have been shown to inhibit cyclin-dependent kinase CDK2, an enzyme important in cell cycle regulation. This type of research is significant for developing new cancer treatments (Griffin et al., 2006).
Antibacterial Agents
- Derivatives of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which are structurally similar, have been synthesized and evaluated as antibacterial agents. These compounds have shown effectiveness against bacterial infections, providing a pathway for the development of new antibiotics (Miyamoto et al., 1987).
Synthesis and Antibacterial Study
- Research on N-substituted derivatives of related compounds has revealed moderate to significant antibacterial activity. This is particularly relevant in the context of growing antibiotic resistance, offering new avenues for antimicrobial therapy (Khalid et al., 2016).
Enzyme Inhibition Studies
- Studies on compounds like 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide have shown significant activity against enzymes like butyrylcholinesterase (BChE). This research is important for understanding the molecular interactions in various diseases and could lead to new therapeutic strategies (Khalid et al., 2016).
Properties
IUPAC Name |
6-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c15-9-11-1-4-14(16-10-11)20-12-5-7-17(8-6-12)21(18,19)13-2-3-13/h1,4,10,12-13H,2-3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLOECOMPGVQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone](/img/structure/B2609431.png)



![(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone](/img/structure/B2609438.png)
![N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide](/img/structure/B2609439.png)
![2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2609441.png)
![8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2609443.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine](/img/structure/B2609444.png)
![1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine](/img/structure/B2609446.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2609448.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![methyl 2-[1-(2-chloropyridin-4-yl)-N-phenylformamido]butanoate](/img/structure/B2609451.png)
